molecular formula C18H22N4O4S B2622036 Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 850936-74-2

Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2622036
CAS No.: 850936-74-2
M. Wt: 390.46
InChI Key: LHXUWBHXAKSTRF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate (CAS: 850936-74-2) is a heterocyclic compound featuring a piperazine core linked to a 1,3,4-oxadiazole ring via a thioacetyl bridge. The oxadiazole moiety is substituted at the 5-position with an m-tolyl (3-methylphenyl) group, while the piperazine nitrogen is functionalized with an ethyl carboxylate ester. Its molecular formula is C₁₈H₂₂N₄O₄S, with a molecular weight of 390.5 g/mol .

Properties

IUPAC Name

ethyl 4-[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-3-25-18(24)22-9-7-21(8-10-22)15(23)12-27-17-20-19-16(26-17)14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXUWBHXAKSTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting m-tolyl hydrazine with carbon disulfide and an appropriate oxidizing agent.

    Thioacetylation: The oxadiazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.

    Piperazine coupling: The thioacetylated oxadiazole is coupled with ethyl piperazine-1-carboxylate under suitable conditions, often involving a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate has been studied for its potential to inhibit cancer cell proliferation through the modulation of specific enzyme activities involved in cancer metabolism.

Case Study:
A study published in the Tropical Journal of Pharmaceutical Research reported that derivatives of oxadiazole exhibited cytotoxic effects against various cancer cell lines. The presence of the thioether and piperazine moieties in this compound may enhance its efficacy as an anticancer agent by improving solubility and bioavailability .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Its structural components allow it to interact with bacterial enzymes, potentially inhibiting their activity.

Case Study:
In a study focusing on oxadiazole derivatives' antimicrobial effects, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent against infections .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.

    Receptor Binding: It can interact with receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Routes : The target compound is synthesized via nucleophilic substitution between chloroacetyl intermediates and piperazine derivatives, a method analogous to those described for thiadiazole analogs in and .
  • Optimization Opportunities : Replacement of the m-tolyl group with electron-deficient substituents (e.g., pyridinyl in ) or polar groups (e.g., hydroxyphenyl in ) could modulate activity and solubility for specific therapeutic targets.

Biological Activity

Ethyl 4-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound characterized by the presence of an oxadiazole ring and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O3SC_{17}H_{22}N_4O_3S. The structure includes:

  • Oxadiazole Ring : Contributes to the compound's reactivity and biological activity.
  • Piperazine Moiety : Often associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. These interactions can modulate enzyme activities or receptor functions, leading to therapeutic effects. The oxadiazole and piperazine components enhance binding affinity to these targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds with oxadiazole rings have shown efficacy against various bacterial strains. A related study demonstrated that derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer effects of this compound have also been explored:

  • Cytotoxicity Tests : Compounds containing similar structural motifs have been evaluated in cancer cell lines. For example, certain derivatives displayed IC50 values less than 10 μM in human colon cancer (HCT116) cells, indicating strong cytotoxicity .

Anti-inflammatory Effects

Some studies suggest that oxadiazole derivatives may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various oxadiazole derivatives against multidrug-resistant bacteria. The results indicated that certain derivatives showed promising antibacterial activity with MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Potential

In another study focusing on cancer therapeutics, a series of oxadiazole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. One derivative exhibited an IC50 value of 4.36 μM against HCT116 cells, highlighting the potential for further development as an anticancer agent .

Compound Target Activity IC50/MIC Value
Ethyl Oxadiazole DerivativeStaphylococcus aureusAntimicrobialMIC: 3.12 - 12.5 μg/mL
Oxadiazole DerivativeHCT116 CellsAnticancerIC50: 4.36 μM

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